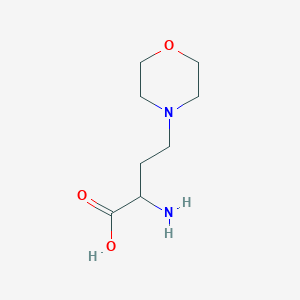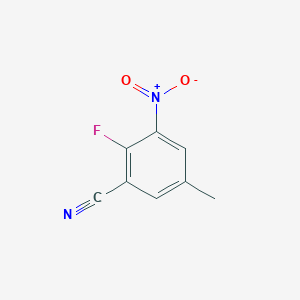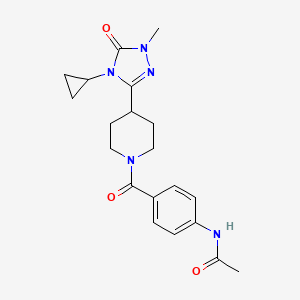![molecular formula C12H15N3O B2571144 N-[3-(1H-1,3-ベンゾジアゾール-2-イル)プロピル]アセトアミド CAS No. 313508-78-0](/img/structure/B2571144.png)
N-[3-(1H-1,3-ベンゾジアゾール-2-イル)プロピル]アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-[3-(1H-1,3-benzodiazol-2-yl)propyl]acetamide is a chemical compound with the molecular formula C12H15N3O and a molecular weight of 217.27 g/mol It is a derivative of benzimidazole, a bicyclic compound consisting of fused benzene and imidazole rings
科学的研究の応用
N-[3-(1H-1,3-benzodiazol-2-yl)propyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Material Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its mechanism of action and potential therapeutic uses.
Safety and Hazards
作用機序
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biological pathways due to their broad range of activities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities .
生化学分析
Biochemical Properties
N-[3-(1H-1,3-benzodiazol-2-yl)propyl]acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the benzimidazole moiety in the compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various drugs . The compound also interacts with proteins involved in cell signaling pathways, such as kinases, which play a crucial role in regulating cellular processes . These interactions are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or protein.
Cellular Effects
N-[3-(1H-1,3-benzodiazol-2-yl)propyl]acetamide has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis, a process of programmed cell death . It also affects gene expression by modulating the activity of transcription factors, which are proteins that control the rate of transcription of genetic information from DNA to messenger RNA . Additionally, the compound influences cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux and levels of metabolites within the cell .
Molecular Mechanism
The molecular mechanism of action of N-[3-(1H-1,3-benzodiazol-2-yl)propyl]acetamide involves several key processes. The compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the benzimidazole moiety in the compound binds to the active site of enzymes, inhibiting their activity . This inhibition can lead to the accumulation of substrates and a decrease in the production of products, thereby affecting cellular processes. The compound also activates certain enzymes by binding to allosteric sites, which are sites other than the active site, leading to conformational changes that enhance enzyme activity . Furthermore, the compound modulates gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[3-(1H-1,3-benzodiazol-2-yl)propyl]acetamide change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . Prolonged exposure can also lead to the development of resistance in some cell lines, which is a common challenge in cancer therapy .
Dosage Effects in Animal Models
The effects of N-[3-(1H-1,3-benzodiazol-2-yl)propyl]acetamide vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and significant therapeutic benefits, such as inhibition of tumor growth and reduction of inflammation . At high doses, the compound can cause toxic effects, including liver and kidney damage, due to its interaction with metabolic enzymes and the accumulation of toxic metabolites . Threshold effects have been observed, where the compound exhibits therapeutic effects up to a certain dose, beyond which toxic effects become predominant .
Metabolic Pathways
N-[3-(1H-1,3-benzodiazol-2-yl)propyl]acetamide is involved in several metabolic pathways. The compound is metabolized by enzymes such as cytochrome P450, which catalyzes its oxidation to form various metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to form more water-soluble compounds that can be excreted from the body . The compound’s interaction with metabolic enzymes can also affect the levels of other metabolites within the cell, thereby influencing metabolic flux and overall cellular metabolism .
Transport and Distribution
The transport and distribution of N-[3-(1H-1,3-benzodiazol-2-yl)propyl]acetamide within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, which facilitate its transport to specific cellular compartments . The compound’s distribution within tissues is influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to cross cell membranes and accumulate in specific tissues .
Subcellular Localization
N-[3-(1H-1,3-benzodiazol-2-yl)propyl]acetamide is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . For instance, the compound can be targeted to the nucleus by nuclear localization signals, where it can interact with transcription factors and other nuclear proteins to modulate gene expression . In the mitochondria, the compound can interact with mitochondrial enzymes and proteins, influencing mitochondrial function and cellular energy metabolism .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-1,3-benzodiazol-2-yl)propyl]acetamide typically involves the reaction of 1H-benzimidazole with 3-bromopropylamine, followed by acetylation. The reaction conditions often include the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity N-[3-(1H-1,3-benzodiazol-2-yl)propyl]acetamide .
化学反応の分析
Types of Reactions
N-[3-(1H-1,3-benzodiazol-2-yl)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of N-[3-(1H-1,3-benzodiazol-2-yl)propyl]acetamide oxide.
Reduction: Formation of N-[3-(1H-1,3-benzodiazol-2-yl)propyl]amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
- **N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-2-methylpropanamide
- **N-[3-(1H-1,3-benzodiazol-2-yl)propyl]butanamide
Uniqueness
N-[3-(1H-1,3-benzodiazol-2-yl)propyl]acetamide stands out due to its specific structural features, including the acetamide group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a unique candidate for various applications .
特性
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9(16)13-8-4-7-12-14-10-5-2-3-6-11(10)15-12/h2-3,5-6H,4,7-8H2,1H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDZBPPGPIZFFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCC1=NC2=CC=CC=C2N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzoic acid, 4-[4-(2-chloroethyl)-1-piperidinyl]-, methyl ester](/img/structure/B2571070.png)

![3-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfanyl]-1H-pyrazole](/img/structure/B2571072.png)
![N-(3-ethylphenyl)-2-({9-[(3-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide](/img/structure/B2571073.png)
![4-[benzyl(ethyl)sulfamoyl]-N-{6-benzyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}benzamide](/img/structure/B2571074.png)

![N-(4-acetylphenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2571079.png)

![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2571083.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2571084.png)
